molecular formula C28H37N9O5S B561887 9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine CAS No. 256953-68-1

9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine

Cat. No. B561887
CAS RN: 256953-68-1
M. Wt: 611.722
InChI Key: VGZRGCLUYTZVPR-LLGMTXTDSA-N
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Description

9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine is a useful research compound. Its molecular formula is C28H37N9O5S and its molecular weight is 611.722. The purity is usually 95%.
BenchChem offers high-quality 9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Imaging and Apoptosis Detection

One of the notable applications of structurally related compounds involves molecular imaging, particularly in apoptosis detection. The synthesis of ApoSense compound [18F]NST732 by nucleophilic ring opening of an aziridine precursor showcases the potential of these compounds in selective targeting, binding, and accumulation within cells undergoing apoptotic cell death. This application is significant in monitoring antiapoptotic drug treatments and could have implications for blood clotting studies in a clinical research setting (Basuli et al., 2012).

Enzymatic Synthesis of Nucleosides

Another application involves the enzymatic transfer of nucleosides, as demonstrated by alginate gel-entrapped cells of E. coli, which catalyze the transfer of 2-deoxy-D-ribofuranosyl moiety to purine and pyrimidine bases. This enzymatic process is critical for the synthesis of various nucleosides, highlighting the compound's potential utility in genetic research and therapeutic development (Votruba et al., 1994).

Antiviral and Antitumor Research

Compounds with structural similarities have also been explored for their potential in antiviral and antitumor research. The synthesis of certain 2'-deoxy-beta-D-ribo- and -beta-D-arabinofuranosyl nucleosides of purine derivatives has shown promise in this area, underscoring the importance of these compounds in developing new therapeutic agents (Srivastava et al., 1981).

Fluorescence Spectroscopy and Mass Spectrometry

In the realm of analytical chemistry, derivatives of the compound, especially those involving dimethylamino naphthalene sulfonamide (dansyl), are used in fluorescence spectroscopy and mass spectrometry for the assay of complex mixtures. This application is crucial for the quantitation of amino acids in various samples, demonstrating the compound's utility in food chemistry and biochemical analysis (Mazzotti et al., 2012).

properties

IUPAC Name

N-[4-[[6-amino-9-[(2R,4R,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N9O5S/c1-35(2)19-9-5-8-18-17(19)7-6-10-21(18)43(40,41)33-12-4-3-11-30-28-34-22-25(29)31-16-32-26(22)37(28)27-24(39)23(38)20(42-27)15-36-13-14-36/h5-10,16,20,23-24,27,33,38-39H,3-4,11-15H2,1-2H3,(H,30,34)(H2,29,31,32)/t20-,23+,24?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZRGCLUYTZVPR-LLGMTXTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CN6CC6)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNC3=NC4=C(N=CN=C4N3[C@H]5C([C@H]([C@H](O5)CN6CC6)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N9O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675569
Record name 9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

256953-68-1
Record name 9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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